molecular formula C6H6N2O3 B1368195 2-Methoxypyrimidine-5-carboxylic acid CAS No. 344325-95-7

2-Methoxypyrimidine-5-carboxylic acid

Cat. No. B1368195
M. Wt: 154.12 g/mol
InChI Key: VZSPKIQKRMTWRO-UHFFFAOYSA-N
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Description

2-Methoxypyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 . It has a molecular weight of 154.12 g/mol . The compound is solid in its physical form .


Synthesis Analysis

A versatile method for 14C labeling of 2-methoxypyrimidine-5-carboxylic acid at the 2-position has been developed . This method can also be used for 14C labeling other positions of the pyrimidine ring system .


Molecular Structure Analysis

The IUPAC name of the compound is 2-methoxy-5-pyrimidinecarboxylic acid . The InChI code is 1S/C6H6N2O3/c1-11-6-7-2-4 (3-8-6)5 (9)10/h2-3H,1H3, (H,9,10) and the InChI key is VZSPKIQKRMTWRO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of 2-methoxypyrimidine-5-carboxylic acid involves a multi-step process . The process includes the reaction of 5-bromo-2-methoxypyrimidine with n-BuLi followed by [14C] CO2 at 78 to 201C .


Physical And Chemical Properties Analysis

2-Methoxypyrimidine-5-carboxylic acid has a molecular weight of 154.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Field

This application falls under the field of Chemistry , specifically Radiochemistry .

Application

The compound “2-Methoxypyrimidine-5-carboxylic acid” can be used in the synthesis of labeled compounds, specifically [^14C] labeled compounds . This is important in various fields, including medical research, where labeled compounds are used in imaging and tracking within biological systems.

Method

A versatile method for ^14C labeling of 2-methoxypyrimidine-5-carboxylic acid at the 2-position has been developed . This method can also be used for ^14C labeling other positions of the pyrimidine ring system .

Anti-Inflammatory Activities

Field

This application is in the field of Medicine , specifically Pharmacology .

Application

Pyrimidines, including “2-Methoxypyrimidine-5-carboxylic acid”, display a range of pharmacological effects including anti-inflammatory activities . They can inhibit the expression and activities of certain vital inflammatory mediators .

Method

The synthesis of 2-substituted pyrimidine-5-carboxylic esters, which includes “2-Methoxypyrimidine-5-carboxylic acid”, has been reported . The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .

Results

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Organic Synthesis

Field

This application falls under the field of Chemistry , specifically Organic Synthesis .

Application

Carboxylic acids, including “2-Methoxypyrimidine-5-carboxylic acid”, can be used in various areas of organic synthesis . This includes the obtaining of small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

Method

Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .

Results

The application of carboxylic acids in these areas has led to the development of a wide range of products and materials .

Labeling of Carboxyl Function

Field

This application falls under the field of Chemistry , specifically Radiochemistry .

Application

The compound “2-Methoxypyrimidine-5-carboxylic acid” can be used in the labeling of the carboxyl function . This is important in various fields, including medical research, where labeled compounds are used in imaging and tracking within biological systems.

Method

A versatile method for ^14C labeling of 2-methoxypyrimidine-5-carboxylic acid at the 2-position has been developed . This method can also be used for ^14C labeling other positions of the pyrimidine ring system .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

2-methoxypyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6-7-2-4(3-8-6)5(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSPKIQKRMTWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424562
Record name 2-methoxypyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypyrimidine-5-carboxylic acid

CAS RN

344325-95-7
Record name 2-Methoxy-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344325-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methoxypyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxypyrimidine-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A solution of methyl 2-methoxypyrimidine-5-carboxylate (944 mg) (Z. Budesinsky and J. Vavrina, Collect. Czech. Chem. Commun. 37 (1972)1721-1733) in dioxan (33 ml)/water (33 ml) was treated with 2N NaOH (3.37 ml), left overnight and evaporated to low volume. The residue was taken up in water (30 ml), the pH adjusted to 2 by addition of 2N HCl and the mixture extracted with EtOAc (4×30 ml). The EtOAc was dried and evaporated to give the title compound as a white solid (605 mg) 1HNMR δ(DMSO) 4.00(3H,s), 9.03(2H,s).
Quantity
944 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
reactant
Reaction Step One
Name
Quantity
3.37 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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